Cas no 921567-17-1 (N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide)

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzothiazole core fused with a benzofuran carboxamide moiety. The presence of a chloro substituent at the 4-position of the benzothiazole ring and a methoxy group on the benzofuran scaffold enhances its potential as an intermediate in pharmaceutical and agrochemical applications. Its structural complexity allows for selective interactions in biological systems, making it a candidate for further research in drug discovery. The compound's stability and reactivity profile suggest utility in the development of novel bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. Proper handling and storage are recommended due to its synthetic nature.
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide structure
921567-17-1 structure
Product name:N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
CAS No:921567-17-1
MF:C17H11ClN2O3S
MW:358.798841714859
CID:5840155
PubChem ID:40888307

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-Benzofurancarboxamide, N-(4-chloro-2-benzothiazolyl)-7-methoxy-
    • AKOS024633628
    • N-(4-chlorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
    • F2265-0013
    • N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
    • 921567-17-1
    • Inchi: 1S/C17H11ClN2O3S/c1-22-11-6-2-4-9-8-12(23-15(9)11)16(21)20-17-19-14-10(18)5-3-7-13(14)24-17/h2-8H,1H3,(H,19,20,21)
    • InChI Key: AQUMLBLDXKFYPS-UHFFFAOYSA-N
    • SMILES: O1C2=C(OC)C=CC=C2C=C1C(NC1=NC2=C(Cl)C=CC=C2S1)=O

Computed Properties

  • Exact Mass: 358.0178911g/mol
  • Monoisotopic Mass: 358.0178911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.6Ų
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.507±0.06 g/cm3(Predicted)
  • pka: 7.63±0.70(Predicted)

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2265-0013-20mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2265-0013-100mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2265-0013-20μmol
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2265-0013-5μmol
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2265-0013-25mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2265-0013-75mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2265-0013-2mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2265-0013-3mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2265-0013-10mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2265-0013-50mg
N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
921567-17-1 90%+
50mg
$160.0 2023-05-16

Additional information on N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Introduction to N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS No. 921567-17-1)

N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, identified by its CAS number CAS No. 921567-17-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural features and potential biological activities, making it a subject of extensive research in drug discovery and development.

The structural framework of N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide incorporates several key pharmacophoric elements that contribute to its pharmacological properties. The benzothiazole moiety, a well-known scaffold in medicinal chemistry, is known for its role in various biological processes. Specifically, the 4-chloro substituent on the benzothiazole ring enhances the electrophilicity of the molecule, making it more reactive in biological systems. This reactivity is crucial for interactions with biological targets such as enzymes and receptors.

The presence of the 7-methoxy group on the benzofuran ring further modulates the electronic properties of the molecule. This substitution not only influences the molecule's solubility but also plays a critical role in its binding affinity to biological targets. The combination of these structural features makes N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide a promising candidate for further investigation in therapeutic applications.

In recent years, there has been a growing interest in developing novel compounds that target inflammation and immune response pathways. The benzothiazole scaffold has been extensively studied for its anti-inflammatory properties, and modifications to this core structure have led to several clinically approved drugs. N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, with its unique substitution pattern, may exhibit similar anti-inflammatory effects while potentially offering additional therapeutic benefits.

The methoxy group on the benzofuran ring is particularly noteworthy as it can influence both the metabolic stability and pharmacokinetic properties of the compound. This feature is crucial for drug development, as it can affect how the compound is absorbed, distributed, metabolized, and excreted by the body. By optimizing these properties, researchers can enhance the bioavailability and efficacy of N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide.

Epidemiological studies have shown that chronic inflammation is associated with a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and certain types of cancer. Compounds that can modulate inflammatory pathways are therefore highly sought after in drug discovery. N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide, with its potential anti-inflammatory activity, could be a valuable tool in addressing these conditions.

In vitro studies have begun to explore the biological activity of N-(4-chloro-1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide. Initial results suggest that this compound may interact with various enzymes and receptors involved in inflammatory pathways. For instance, it has shown potential inhibitory activity against certain cytokine-producing enzymes that play a key role in inflammation. These findings are encouraging and warrant further investigation into its mechanism of action.

The synthesis of N-(4-chloro-1,3-benzothiazol-2-ylyl)-
7-methoxy
1-benzo
furan
2-carbox
amide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group on the benzothiazole ring necessitates careful handling to avoid unwanted side reactions. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield.

The pharmaceutical industry is constantly seeking innovative approaches to develop new drugs that address unmet medical needs. N-(
4-chloro
)
benzot

hia

zol

ylyl

)

methox

)benzofur
)carboxamid
) holds promise as a therapeutic agent due to its unique structural features and potential biological activities. As research continues to uncover new applications for this compound,

it is likely to play an important role in future drug development efforts.

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